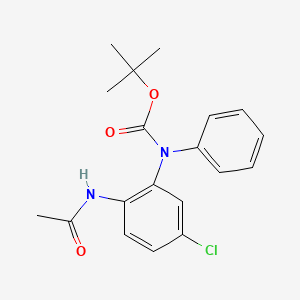
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester is a compound with the molecular formula C19H21ClN2O3 and a molecular weight of 360.84 g/mol . This compound is known for its applications in neurology research, particularly in the study of GABA receptors, addiction, neurotransmission, Alzheimer’s, depression, epilepsy, memory, learning and cognition, Parkinson’s, schizophrenia, sleep, stress and anxiety, stroke, pain, and inflammation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester typically involves the reaction of 2-acetamido-5-chloroaniline with phenyl isocyanate in the presence of a base, followed by the addition of tert-butyl chloroformate . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands .
化学反应分析
Types of Reactions
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carbamate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
科学研究应用
(2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester has a wide range of scientific research applications, including:
作用机制
The mechanism of action of (2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as GABA receptors . The compound binds to these receptors, modulating their activity and influencing neurotransmission. This modulation can lead to various physiological effects, including changes in mood, cognition, and pain perception .
相似化合物的比较
Similar Compounds
Some compounds similar to (2-Acetamido-5-chlorophenyl)(phenyl)carbamic Acid tert-Butyl Ester include:
Carbamate esters: These compounds share a similar carbamate functional group and exhibit comparable chemical properties.
Phenylcarbamates: These compounds have a phenyl group attached to the carbamate moiety and are used in similar applications.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the acetamido and chloro groups enhances its binding affinity to certain molecular targets, making it particularly useful in neurological research .
属性
分子式 |
C19H21ClN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC 名称 |
tert-butyl N-(2-acetamido-5-chlorophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C19H21ClN2O3/c1-13(23)21-16-11-10-14(20)12-17(16)22(15-8-6-5-7-9-15)18(24)25-19(2,3)4/h5-12H,1-4H3,(H,21,23) |
InChI 键 |
ZIXJRHSNEIVVSH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)N(C2=CC=CC=C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


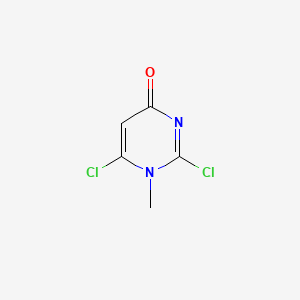
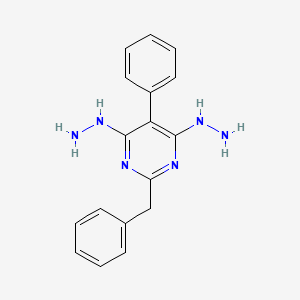
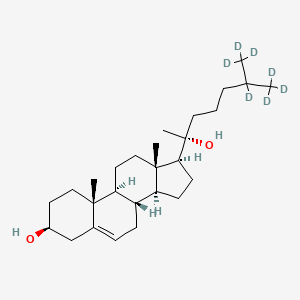
![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)

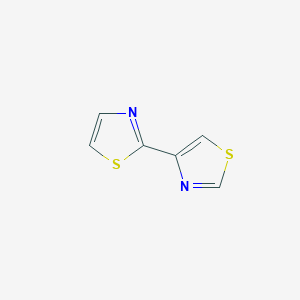
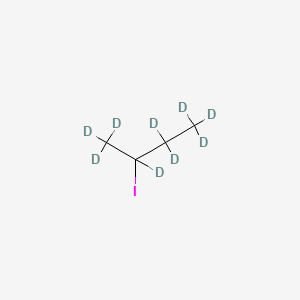
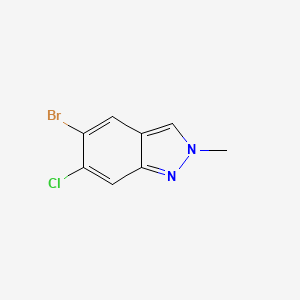


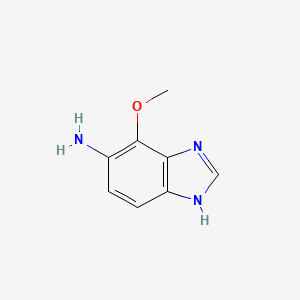
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)

